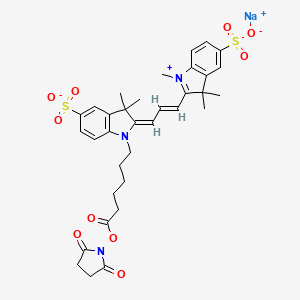

Sulfo-cyanine3 NHS ester (sodium)

Description

Significance of Fluorescent Probes in Biomedical and Chemical Sciences Research

Fluorescent probes have become indispensable analytical tools across a vast range of research disciplines. hep.com.cn Their high sensitivity, specificity, and the relative simplicity of detection have revolutionized the study of physiological and pathological processes at the cellular and molecular levels. hep.com.cn In biomedical research, these probes enable the direct visualization of the localization and quantity of specific biomolecules, such as proteins, nucleic acids, lipids, and carbohydrates. hep.com.cn This capability is crucial for understanding cellular architecture, function, and the intricate interactions that govern life. Techniques like immunofluorescence, where antibodies are labeled with fluorescent dyes, allow for the precise identification and localization of target proteins within cells and tissues. biotium.com

The applications extend to monitoring dynamic cellular events in real-time, providing insights into processes that were previously difficult to observe. acs.org In chemical sciences, fluorescent probes are instrumental in developing sensors for various ions and small molecules, facilitating the rapid detection of substances of interest. hep.com.cnrsc.org The continuous development of these molecular tools, with an emphasis on creating probes with longer emission wavelengths, has also expanded their use into in vivo applications, such as fluorescence-guided disease diagnosis. hep.com.cn The evolution of sophisticated imaging techniques, like confocal microscopy and super-resolution microscopy, has further amplified the power of fluorescent probes, allowing for unprecedented spatial and temporal resolution in biological imaging. acs.org

Overview of Sulfo-cyanine3 NHS Ester (Sodium) as a Reactive Fluorophore

Sulfo-cyanine3 NHS ester (sodium salt) is a water-soluble, orange-red fluorescent dye that belongs to the cyanine (B1664457) dye family. axispharm.com Its structure is characterized by two key functional components: the Sulfo-cyanine3 fluorophore and the N-hydroxysuccinimide (NHS) ester group. broadpharm.combroadpharm.com The Sulfo-cyanine3 core is responsible for the dye's spectral properties, absorbing light and emitting a bright, fluorescent signal. axispharm.com The defining feature of this particular dye is the presence of sulfonate (SO3-) groups. axispharm.combroadpharm.com These groups impart high water solubility, which is a significant advantage in biological research as it allows for labeling reactions to be performed in purely aqueous solutions without the need for organic co-solvents. vnir.lifelumiprobe.comibiantech.com This is particularly beneficial when working with sensitive biomolecules, like proteins, that may degrade or lose their function in the presence of organic solvents. vnir.life

The second crucial component is the NHS ester. This functional group is highly reactive towards primary and secondary amine groups, which are readily available on biomolecules, most notably on the lysine (B10760008) residues of proteins and at the N-terminus of polypeptide chains. broadpharm.comaatbio.comacs.org The reaction between the NHS ester and an amine forms a stable and durable amide bond, covalently linking the fluorescent dye to the target molecule. broadpharm.comaatbio.com This process, known as bioconjugation, allows researchers to specifically tag proteins, peptides, antibodies, and nucleic acids for visualization and analysis. vnir.lifethermofisher.com The reaction is most efficient at a pH between 8.0 and 9.5. aatbio.com

The spectral characteristics of Sulfo-cyanine3 are well-defined, making it compatible with common fluorescence detection instrumentation. aatbio.com

Interactive Data Table: Spectral Properties of Sulfo-cyanine3

| Property | Value | Reference |

| Excitation Maximum | ~555 nm | vnir.lifeaatbio.comaatbio.com |

| Emission Maximum | ~570 nm | vnir.lifeaatbio.comaatbio.com |

| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | aatbio.comaatbio.com |

| Fluorescence Quantum Yield | ~0.1-0.15 | ibiantech.comaatbio.comaatbio.com |

| Stokes Shift | ~14-15 nm | axispharm.com |

Evolution of Cyanine Dyes in Research Tool Development

The history of cyanine dyes dates back more than a century, with their initial discovery in 1856. wikipedia.orgbritannica.com Originally, their primary application was in the photographic industry, where they were used to increase the sensitivity of photographic emulsions to a wider range of light wavelengths. wikipedia.orgbritannica.com These early dyes, however, were often photochemically unstable, limiting their use in other areas. nih.gov

A significant leap forward in their application to biological research occurred in the 1990s, spearheaded by the work of Alan Waggoner and his colleagues. biotium.comlumiprobe.com Inspired by their use in photography, they adapted cyanine dyes for biochemical labeling. biotium.com This new generation of cyanine dyes, which includes the popular Cy® series, was designed with reactive groups that allow them to be chemically linked to biomolecules like proteins and nucleic acids. wikipedia.org A key innovation in this evolution was the introduction of sulfonate groups to the cyanine structure. biotium.com This modification dramatically improved the water solubility of the dyes, reduced their tendency to form non-fluorescent aggregates, and decreased non-specific binding to biomolecules. biotium.comlumiprobe.com

The fundamental structure of cyanine dyes consists of two nitrogen-containing heterocyclic rings connected by a polymethine chain. wikipedia.orgnih.gov A unique and powerful feature of this structure is that the dye's absorption and emission wavelengths can be systematically tuned by altering the length of this polymethine chain. nih.govlumiprobe.com Adding to the chain increases the absorption wavelength by approximately 100 nm, allowing for the creation of a whole family of dyes that span the visible and near-infrared (NIR) regions of the electromagnetic spectrum. nih.gov This versatility has been crucial for developing probes for multicolor imaging and for applications that require deeper tissue penetration with minimal background autofluorescence, which is often achieved using dyes that emit in the red and NIR regions. biotium.com This systematic evolution from photographic sensitizers to highly specialized, water-soluble, and reactive fluorescent probes has cemented the role of cyanine dyes as foundational tools in modern life sciences research. lumiprobe.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C34H38N3NaO10S2 |

|---|---|

Molecular Weight |

735.8 g/mol |

IUPAC Name |

sodium;(2E)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate |

InChI |

InChI=1S/C34H39N3O10S2.Na/c1-33(2)24-20-22(48(41,42)43)13-15-26(24)35(5)28(33)10-9-11-29-34(3,4)25-21-23(49(44,45)46)14-16-27(25)36(29)19-8-6-7-12-32(40)47-37-30(38)17-18-31(37)39;/h9-11,13-16,20-21H,6-8,12,17-19H2,1-5H3,(H-,41,42,43,44,45,46);/q;+1/p-1 |

InChI Key |

QMGSOONYBFZAAO-UHFFFAOYSA-M |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+] |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+] |

Origin of Product |

United States |

Bioconjugation Chemistry of Sulfo Cyanine3 Nhs Ester Sodium

Mechanisms of N-Hydroxysuccinimide Ester Reactivity with Biomolecules

The utility of Sulfo-cyanine3 NHS ester in bioconjugation is centered on the reactivity of its N-Hydroxysuccinimide (NHS) ester group. This functionality provides a means to form stable covalent bonds with specific functional groups present in biomolecules.

Amine-Reactive Conjugation Principles

The primary mode of action for NHS esters is their reaction with primary aliphatic amines. glenresearch.com The process, known as acylation, involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond between the cyanine (B1664457) dye and the biomolecule. glenresearch.com While NHS esters can also react with other nucleophiles like hydroxyl and sulfhydryl groups, the resulting ester and thioester linkages are considerably less stable and can be hydrolyzed or displaced by amines. glenresearch.com

It is important to note that the reaction is pH-dependent. At low pH, primary amines are protonated to form ammonium (B1175870) ions (-NH3+), rendering them non-nucleophilic and thus unreactive towards NHS esters. lumiprobe.cominterchim.fr

Specificity of Lysine (B10760008) Residue and N-Termini Modification

In the context of proteins, the most common targets for NHS ester conjugation are the primary amines found in the side chain of lysine residues (ε-amino group) and the N-terminal α-amino group of the polypeptide chain. nih.govtocris.com Lysine is a frequently occurring amino acid in proteins, making it a readily available site for labeling. nih.gov It's estimated that lysine constitutes about 5.6% of the amino acids in a typical protein. glenresearch.com Consequently, using NHS esters for protein modification can result in a heterogeneous mixture of labeled proteins, with the dye attached to various lysine residues and the N-terminus. glenresearch.com

While both the α-amino group of the N-terminus and the ε-amino group of lysine are primary amines, their pKa values differ. This difference can be exploited to achieve a degree of selectivity in labeling. The N-terminal α-amine generally has a lower pKa than the ε-amine of lysine, allowing for more targeted labeling at lower pH values where a larger proportion of lysine residues are protonated and unreactive. nih.gov

Considerations for Aqueous Reaction Environments

The success of bioconjugation reactions with Sulfo-cyanine3 NHS ester is highly dependent on the conditions of the aqueous environment in which they are performed.

Impact of Sulfonate Groups on Water Solubility and Reactivity in Biological Buffers

A key feature of Sulfo-cyanine3 NHS ester is the presence of sulfonate (-SO3) groups. axispharm.comaxispharm.com These charged groups significantly enhance the water solubility of the dye. axispharm.comgenexismolekule.commedchemexpress.com This is a crucial advantage as it allows for efficient labeling of proteins and other biomolecules in purely aqueous solutions, often eliminating the need for organic co-solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). genexismolekule.comlumiprobe.com This is particularly beneficial when working with proteins that have low solubility or are prone to denaturation in the presence of organic solvents. genexismolekule.comlumiprobe.com The increased hydrophilicity also helps to prevent aggregation of the labeled biomolecules. nih.gov

The reactivity of the NHS ester is susceptible to hydrolysis in aqueous buffers, a competing reaction that can reduce conjugation efficiency. glenresearch.com The rate of hydrolysis is pH-dependent, increasing as the pH becomes more alkaline. lumiprobe.comthermofisher.com

Optimization of pH for Conjugation Efficiency in Research Applications

The pH of the reaction buffer is a critical parameter that must be carefully optimized to achieve efficient conjugation. The optimal pH for the reaction of NHS esters with primary amines is typically in the range of 8.3 to 8.5. lumiprobe.cominterchim.fr In this range, a sufficient concentration of the primary amines on the biomolecule are deprotonated and thus nucleophilic, while the rate of NHS ester hydrolysis is still manageable. lumiprobe.cominterchim.fr

At a pH below this range, the protonation of amines reduces their reactivity, leading to lower labeling yields. lumiprobe.cominterchim.fr Conversely, at a higher pH, the increased rate of hydrolysis of the NHS ester becomes a significant competing reaction, which also diminishes the efficiency of the conjugation. lumiprobe.cominterchim.fr For labeling RNA, a slightly lower pH range of 7.0-7.5 has been found to be optimal in some cases. nih.gov Commonly used buffers for NHS ester conjugations include sodium bicarbonate and phosphate (B84403) buffers. lumiprobe.comaatbio.com It is crucial to avoid buffers that contain primary amines, such as Tris, as they will compete with the target biomolecule for reaction with the NHS ester. lumiprobe.com

Methodological Frameworks in Fluorescent Labeling Studies

Design and Synthesis Strategies for Sulfo-cyanine3 NHS Ester (Sodium) Conjugates

For effective labeling, it is crucial that the biomolecule is dissolved in a buffer free of primary amines, such as Tris or glycine, and ammonium (B1175870) salts, as these will compete with the target molecule for reaction with the dye. aatbio.comaatbio.com Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a commonly used buffer, which is then adjusted to the optimal reaction pH using sodium bicarbonate. aatbio.comaatbio.com Impurities in the biomolecule solution, such as sodium azide (B81097) or thimerosal, can also interfere with the conjugation process and should be removed prior to labeling, for instance, by dialysis or through the use of a spin column. aatbio.comaatbio.com

Molar Ratio Optimization in Conjugation Reactions

The molar ratio of Sulfo-cyanine3 NHS ester to the biomolecule is a critical parameter that directly influences the degree of substitution (DOS), which is the average number of dye molecules conjugated to each biomolecule. aatbio.com An optimal DOS is essential for achieving strong fluorescence signals without compromising the biological activity of the labeled molecule. aatbio.comaatbio.com Over-labeling can lead to reduced fluorescence due to quenching and may negatively impact the protein's binding affinity or other functions. aatbio.comaatbio.com Conversely, a low DOS will result in a weaker signal and reduced sensitivity. aatbio.com

A common starting point for the optimization of protein conjugation is a 10:1 molar ratio of dye to protein. aatbio.comaatbio.com However, the ideal ratio is highly dependent on the specific protein and its concentration. aatbio.com Therefore, it is often recommended to perform a series of trial reactions with varying molar ratios, such as 5:1, 15:1, and 20:1, to determine the optimal condition for the specific application. aatbio.comaatbio.com For antibodies, a DOS of 2 to 10 is generally recommended, with an ideal range of 6 to 8 moles of Sulfo-cyanine3 NHS ester per mole of antibody for effective labeling. aatbio.com The concentration of the protein itself also plays a significant role; a concentration of 2-10 mg/mL is recommended for efficient labeling, as lower concentrations can significantly reduce conjugation efficiency. aatbio.commedchemexpress.com

The following table provides an example of reagent calculations for labeling an IgG antibody with Sulfo-cyanine3 NHS ester at a 10:1 molar ratio.

| Reagent | Molecular Weight (kDa) | Concentration | Volume | Molar Amount |

| IgG | 150 | 10 mg/mL | 100 µL | 6.67 nmol |

| Sulfo-cyanine3 NHS ester | 0.736 | 10 mg/mL in DMSO | 4.90 µL | 66.7 nmol |

Note: This table is based on a protocol for labeling 1 mg of IgG. aatbio.com

Solvent Selection for Reaction Media

The choice of solvent is another key factor in the successful conjugation of Sulfo-cyanine3 NHS ester. Due to the presence of sulfonate groups, Sulfo-cyanine3 NHS ester is water-soluble, which allows for conjugation reactions to be performed in purely aqueous solutions. ibiantech.comlumiprobe.com This is particularly advantageous for proteins that are sensitive to organic solvents and may be prone to denaturation. ibiantech.comlumiprobe.com

However, the dye is often supplied as a solid and is typically dissolved in an anhydrous organic solvent to prepare a stock solution before being added to the aqueous reaction mixture containing the biomolecule. aatbio.com Anhydrous dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for this purpose. aatbio.comsigmaaldrich.com N,N-dimethylformamide (DMF) can also be used, but it is important to use a high-quality, amine-free grade, as DMF can degrade to form dimethylamine, which will react with the NHS ester and reduce labeling efficiency. lumiprobe.commedchemexpress.com The dye stock solution in DMSO should be prepared fresh and used promptly, as extended storage can lead to reduced activity. aatbio.com If storage is necessary, the solution can be kept at -20°C for up to two weeks, protected from light and moisture. aatbio.com

The reaction itself is typically carried out in an aqueous buffer, such as sodium bicarbonate or phosphate (B84403) buffer, at a pH of 8.3-8.5. lumiprobe.cominterchim.fr For biomolecules dissolved in buffers containing interfering substances like Tris or glycine, dialysis against a suitable buffer like PBS is necessary before initiating the conjugation reaction. aatbio.comaatbio.com

Purification Methodologies for Labeled Biomolecules

Following the conjugation reaction, it is essential to remove any unreacted, or free, Sulfo-cyanine3 NHS ester from the labeled biomolecule. sigmaaldrich.com This purification step is crucial for obtaining accurate measurements of the degree of substitution and for preventing non-specific signals in downstream applications. aatbio.com Several methods are commonly employed for the purification of fluorescently labeled biomolecules.

Size exclusion chromatography (SEC) is a widely used and effective method for separating the larger, labeled biomolecule from the smaller, unconjugated dye molecules. aatbio.comaatbio.com This technique separates molecules based on their size as they pass through a column packed with a porous resin. nih.gov Larger molecules, such as the labeled antibody, are excluded from the pores and elute first, while the smaller, free dye molecules enter the pores and have a longer retention time, eluting later. aatbio.comaatbio.com

Columns packed with Sephadex G-25 or similar resins are commonly used for this purpose. aatbio.comaatbio.com The reaction mixture is loaded onto the column, and the labeled biomolecule is eluted using a suitable buffer, typically PBS at pH 7.2-7.4. aatbio.comaatbio.com The fractions containing the purified conjugate, which are often visibly colored, are then collected. aatbio.com Spin columns designed for desalting are also a convenient and rapid option for purifying labeled proteins. aatbio.comlumiprobe.com

Precipitation is another method that can be used to separate the labeled biomolecule from the excess free dye. sigmaaldrich.com This technique is particularly useful for purifying labeled oligonucleotides. sigmaaldrich.com The process typically involves adding a solution of ethanol (B145695) and a salt, such as sodium acetate, to the reaction mixture. sigmaaldrich.com This causes the larger biomolecule to precipitate out of the solution, while the smaller, unreacted dye molecules remain in the supernatant. sigmaaldrich.com The precipitate containing the labeled biomolecule is then collected by centrifugation, and the supernatant containing the free dye is discarded. sigmaaldrich.com The pellet can be washed with cold ethanol to remove any remaining traces of the free dye before being dried and resuspended in a suitable buffer. sigmaaldrich.com While effective at removing the majority of the free dye, this method may not be as complete as chromatographic techniques. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) is a powerful and highly efficient technique for the purification and isolation of labeled biomolecules. sigmaaldrich.commedchemexpress.com It offers superior resolution compared to size exclusion chromatography and can effectively separate the labeled conjugate from both the unreacted dye and any unlabeled biomolecules. sigmaaldrich.com Different HPLC modes can be employed, such as reverse-phase HPLC or ion-exchange HPLC, depending on the properties of the biomolecule and the dye. For instance, hydrophilic interaction chromatography (HILIC) has been used for the quantification of N-hydroxysuccinimide. rsc.org This method provides a high degree of purity, which is often required for demanding applications. sigmaaldrich.commedchemexpress.com

Characterization of Fluorescent Bioconjugates

The successful conjugation of a fluorescent dye to a biomolecule is a critical first step in a wide array of biomedical research applications. Proper characterization of the resulting fluorescent bioconjugate is paramount to ensure the reliability and reproducibility of downstream experiments. This involves a quantitative assessment of the labeling reaction and spectroscopic confirmation of the newly formed conjugate.

Assessment of Labeling Efficiency and Degree of Substitution (DOS)

The efficiency of a labeling reaction is quantified by the Degree of Substitution (DOS), which represents the average number of dye molecules conjugated to each biomolecule (e.g., a protein or antibody). aatbio.com Achieving an optimal DOS is a balancing act; while a higher DOS can potentially lead to a brighter signal, over-labeling can result in quenching of the fluorophore and may also negatively impact the biological activity of the labeled molecule. aatbio.comaatbio.com For most antibodies, the recommended DOS is typically between 2 and 10, depending on the specific dye and protein characteristics. aatbio.com For effective labeling with Sulfo-cyanine3 NHS ester, a target of 6 to 8 dye molecules per antibody is often suggested. aatbio.com

The calculation of DOS is typically performed using absorption spectroscopy. aatbio.com The absorbance of the purified bioconjugate is measured at two key wavelengths: the maximum absorbance of the protein (usually around 280 nm) and the maximum absorbance of the fluorescent dye (for Sulfo-cyanine3, this is approximately 555 nm). aatbio.combroadpharm.com A correction factor is necessary to account for the dye's absorbance at 280 nm.

The following table outlines the parameters required for DOS calculation:

| Parameter | Description | Typical Value for Sulfo-cyanine3 |

| Amax (protein) | Absorbance of the conjugate at the protein's maximum absorption wavelength (typically 280 nm). | Varies with sample |

| Amax (dye) | Absorbance of the conjugate at the dye's maximum absorption wavelength. | Varies with sample |

| εprotein | Molar extinction coefficient of the protein at 280 nm (in M-1cm-1). | Protein-specific |

| εdye | Molar extinction coefficient of the dye at its λmax (in M-1cm-1). | ~150,000 - 162,000 broadpharm.comlumiprobe.com |

| CF280 | Correction factor (A280/Amax of the dye). | ~0.06 lumiprobe.com |

The Degree of Substitution can be calculated using the following formula:

DOS = [Amax (dye) / εdye] / [(A280 - (Amax (dye) x CF280)) / εprotein]

Several factors can influence the labeling efficiency, including the concentration of the protein, the molar ratio of dye to protein, reaction buffer pH, and the presence of any interfering substances. aatbio.com For optimal results, protein concentrations are typically recommended to be in the range of 2-10 mg/mL. aatbio.com The reaction is usually carried out in a buffer with a pH of 8.0-9.0 to facilitate the reaction between the NHS ester and primary amines on the protein. aatbio.com

Spectroscopic Verification of Conjugate Formation

Spectroscopic analysis serves as a fundamental method to confirm the successful formation of a bioconjugate. This is achieved by examining the absorption and fluorescence emission spectra of the labeled biomolecule.

Upon successful conjugation, the absorption spectrum of the bioconjugate will exhibit the characteristic absorbance peaks of both the biomolecule (around 280 nm for proteins) and the Sulfo-cyanine3 dye (around 555 nm). broadpharm.com The presence of the dye's absorbance peak in the spectrum of the purified conjugate is a clear indicator of successful labeling.

Fluorescence spectroscopy provides further confirmation. The Sulfo-cyanine3 bioconjugate, when excited at its excitation maximum (~555 nm), will display a characteristic fluorescence emission maximum around 570 nm. broadpharm.combroadpharm.com The intensity of this fluorescence is directly related to the amount of dye conjugated to the biomolecule.

The following table summarizes the key spectroscopic properties of Sulfo-cyanine3 NHS ester:

| Property | Wavelength (nm) |

| Excitation Maximum (λex) | ~548 - 555 broadpharm.comlumiprobe.com |

| Emission Maximum (λem) | ~563 - 572 broadpharm.comlumiprobe.com |

It is important to note that the quantum yield, a measure of the efficiency of fluorescence, for Sulfo-cyanine3 is approximately 0.1. lumiprobe.com The interaction of Sulfo-cyanine3 with biomolecules, such as nucleoside monophosphates and proteins, can lead to an increase in the fluorescence quantum yield and lifetime by inhibiting photoisomerization through π-π stacking interactions. medchemexpress.com

Integration with Advanced Chemical Biology Techniques

The versatility of the cyanine (B1664457) dye scaffold allows for its modification and integration into sophisticated chemical biology techniques, enabling more precise and controlled labeling of biomolecules.

Role in Click Chemistry Approaches via Modified Sulfo-cyanine3 Analogs

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and biocompatible. organic-chemistry.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction. organic-chemistry.org While Sulfo-cyanine3 NHS ester itself is not directly used in click chemistry, its core structure can be modified to incorporate functionalities that are.

For instance, Sulfo-cyanine3 analogs can be synthesized with an azide or an alkyne group. axispharm.comlumiprobe.com A particularly useful analog is Sulfo-Cyanine3 DBCO, which contains a dibenzocyclooctyne (DBCO) group. lumiprobe.com DBCO is a cyclooctyne (B158145) that reacts readily with azides in a copper-free click chemistry reaction, also known as strain-promoted azide-alkyne cycloaddition (SPAAC). lumiprobe.comnih.gov This is highly advantageous for labeling in living systems where the cytotoxicity of copper is a concern. These modified Sulfo-cyanine3 dyes allow for the specific labeling of biomolecules that have been metabolically or genetically engineered to contain a complementary azide or alkyne handle.

Site-Specific Labeling Strategies

The traditional NHS ester chemistry primarily targets primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins. aatbio.com While effective, this can lead to a heterogeneous population of labeled proteins with dyes attached at various positions. Site-specific labeling strategies aim to attach a fluorescent probe to a single, predetermined location on a biomolecule.

One approach to achieve site-specific labeling with a Sulfo-cyanine3 dye involves the use of unnatural amino acids. By genetically encoding an amino acid with a unique reactive handle (e.g., an azide or alkyne) at a specific site in a protein, a modified Sulfo-cyanine3 dye with a complementary reactive group (e.g., DBCO) can be directed to that precise location via click chemistry. lumiprobe.com

Another strategy involves leveraging the specificity of enzymes. For example, enzymes can be used to install a bioorthogonal handle onto a protein, which can then be selectively targeted by a modified Sulfo-cyanine3 dye. Furthermore, studies have utilized the membrane-impermeable nature of Sulfo-cyanine3 NHS ester to specifically label cell surface proteins on living cells. nih.gov This allows for the investigation of proteins in their native environment without labeling intracellular components. nih.gov

Applications of Sulfo Cyanine3 Nhs Ester Sodium in Molecular and Cellular Research

Fluorescence Microscopy Techniques

The bright fluorescence and high photostability of Sulfo-cyanine3 make it an excellent probe for various advanced microscopy techniques. aatbio.com Its water-soluble nature is particularly advantageous for labeling cell surface proteins on living cells, as it is membrane-impermeable. lumiprobe.comnih.gov

Confocal Laser-Scanning Microscopy for Subcellular Localization

Confocal laser-scanning microscopy is a powerful technique for obtaining high-resolution, optically sectioned images of fluorescently labeled specimens, thereby enabling the precise three-dimensional localization of molecules within cells. researchgate.netconfocalnl.com Sulfo-cyanine3 NHS ester is particularly effective for this application due to its specific labeling of cell surface proteins.

In one study, researchers demonstrated the specific labeling of cell surface proteins on living HeLa cells using Sulfo-cyanine3 NHS ester. nih.gov When visualized with confocal microscopy, the fluorescence was detected exclusively on the cell surface. This was in stark contrast to a membrane-permeable version of the dye (Cy3-NHS), which resulted in fluorescence primarily within the cytoplasm. nih.gov This property is critical for studies aiming to distinguish and track proteins located at the plasma membrane from those in intracellular compartments. This specificity allows for the investigation of processes like ectodomain shedding, where the release of cell surface protein fragments into the culture medium can be monitored and quantified. nih.gov

Table 1: Research Findings using Sulfo-cyanine3 NHS Ester in Confocal Microscopy

| Research Area | Cell Type | Labeled Component | Key Finding | Reference |

|---|---|---|---|---|

| Ectodomain Shedding | HeLa Cells | Cell Surface Proteins | Sulfo-Cy3-NHS specifically labels cell surface proteins, enabling the tracking of their release from the cell. | nih.gov |

Total Internal Reflection Fluorescence (TIRF) Microscopy for Surface Dynamics

Total Internal Reflection Fluorescence (TIRF) microscopy is an imaging technique that selectively excites fluorophores in a very thin region, typically less than 100 nanometers, of the specimen adjacent to a glass coverslip. microscopyu.comnih.govwikipedia.org This is achieved by directing an excitation laser beam at a high angle of incidence, causing it to totally internally reflect at the interface, which generates a shallow electromagnetic field known as an evanescent wave. nih.govnih.gov This method dramatically reduces background fluorescence from regions deeper within the cell, providing a high signal-to-noise ratio ideal for observing dynamic processes at or near the plasma membrane. microscopyu.comteledynevisionsolutions.com

The properties of Sulfo-cyanine3 NHS ester make it well-suited for TIRF microscopy. By labeling cell-surface proteins, researchers can visualize and track their behavior in real-time. Applications include studying receptor-ligand interactions, endocytosis, exocytosis, and the dynamics of focal adhesions. microscopyu.comwikipedia.org The high photon output and photostability of cyanine (B1664457) dyes like Sulfo-Cy3 are crucial for the demanding requirements of single-molecule detection, an application where TIRF microscopy excels. microscopyu.com

Structured Illumination Microscopy (SIM) for Super-Resolution Imaging

Standard fluorescence microscopy is limited by the diffraction of light, which restricts the achievable resolution to approximately 200-300 nanometers. nih.gov Super-resolution techniques like Structured Illumination Microscopy (SIM) overcome this barrier. nih.gov SIM works by illuminating the sample with a series of patterned light grids. hhmi.orgnih.gov The interaction of this pattern with the sample creates moiré fringes, which contain high-frequency spatial information. By acquiring multiple images with the pattern in different orientations and phases, a computer algorithm can reconstruct a final image with up to a twofold improvement in both lateral and axial resolution compared to conventional microscopy. nih.govyoutube.comresearchgate.net

Sulfo-cyanine3 NHS ester is compatible with SIM, enabling researchers to visualize labeled cellular structures with greater detail. youtube.com This approach has been used to study the intricate organization of the cytoskeleton, the dynamics of proteins as cells move and change shape, and the detailed structure of neuronal processes. hhmi.orgnih.govbiorxiv.org The ability to use common, bright fluorophores like Sulfo-Cy3 is a significant advantage of SIM, as it does not require specialized photo-switchable probes often needed for other super-resolution methods. youtube.com This makes it a more accessible technique for achieving super-resolution imaging of live cells. hhmi.org

Table 2: Comparison of Resolution in Microscopy Techniques

| Microscopy Technique | Typical Resolution | Key Advantage | Suitability of Sulfo-Cy3 |

|---|---|---|---|

| Confocal Microscopy | ~200-300 nm lateral, ~500 nm axial | Optical Sectioning, 3D Imaging | Excellent |

| TIRF Microscopy | Diffraction-limited lateral, <100 nm axial | High Signal-to-Noise at Cell Surface | Excellent |

Quantitative Image Analysis Methodologies

Beyond qualitative visualization, the fluorescence signal from Sulfo-cyanine3-labeled molecules can be precisely measured to yield quantitative data. nih.gov Quantitative image analysis involves using software, such as FIJI-ImageJ, to measure parameters like fluorescence intensity, object number, and the percentage of positive cells. nih.gov

A key method is the measurement of mean fluorescence intensity (MFI) within a defined region of interest (ROI). nih.gov For instance, to quantify the density of a specific protein on the cell surface, researchers can label the cells with Sulfo-cyanine3 NHS ester, acquire confocal or epifluorescence images under carefully controlled, non-saturating conditions, and then measure the MFI at the cell membrane. nih.govnih.gov This requires meticulous experimental design, including consistent imaging settings (e.g., laser power, detector gain) across all samples and appropriate background correction to ensure the data is reproducible and comparable. nih.gov This quantitative approach has been used to compare the amount of shed cell surface proteins between different experimental conditions by normalizing the fluorescence intensity of released proteins to an internal control. nih.gov

Flow Cytometry for Cellular Analysis

Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. axispharm.com It allows for the rapid characterization and sorting of heterogeneous cell populations based on fluorescent signals. axispharm.com

Cell Population Characterization and Sorting

Sulfo-cyanine3 NHS ester is a valuable reagent for flow cytometry. axispharm.com It can be conjugated to antibodies that specifically target cell surface antigens. lumiprobe.com These fluorescently labeled antibodies are then used to identify and quantify different cell populations within a complex mixture, such as blood or dissociated tissue. For example, an antibody against a T-cell specific marker conjugated with Sulfo-Cy3 could be used to count the number of T-cells in a sample. The bright and distinct signal of the dye allows for precise detection and quantification. axispharm.com

Furthermore, in conjunction with a fluorescence-activated cell sorter (FACS), cells labeled with Sulfo-cyanine3 can be physically separated from unlabeled cells. This enables the purification of specific cell populations for subsequent culture, molecular analysis, or other downstream applications. The water solubility and stability of the Sulfo-cyanine3 dye are beneficial in the aqueous buffer systems used for flow cytometry and cell sorting. lumiprobe.com

Quantitative Fluorescence-Activated Cell Sorting (FACS) Assays

Fluorescence-Activated Cell Sorting (FACS) is a specialized type of flow cytometry that enables the separation and purification of specific cell populations from a heterogeneous mixture based on their fluorescent characteristics. nih.govakadeum.com The quantitative nature of FACS allows researchers to not only analyze but also isolate cells with a high degree of precision, often achieving purities of 99.99%. assaygenie.com

In this context, Sulfo-cyanine3 NHS ester serves as a robust fluorescent labeling agent. axispharm.com It is typically conjugated to antibodies that target specific cell surface proteins or markers. akadeum.compeg.ink When these fluorescently-labeled antibodies bind to their target cells, the entire cell becomes fluorescent. A flow cytometer can then detect this fluorescence, and the FACS instrument can physically sort these labeled cells from the unlabeled population. nih.govpeg.ink This technique is crucial for studying the characteristics of a single cell population without interference from other cells. nih.gov

The properties of Sulfo-cyanine3 NHS ester are well-suited for FACS applications:

High Water Solubility : The presence of sulfonate groups ensures its solubility in the aqueous buffers used for cell sorting, preventing dye aggregation and ensuring efficient labeling. ibiantech.combroadpharm.com

Bright Fluorescence : A high quantum yield and large extinction coefficient result in bright signals, enabling the detection and sorting of cells expressing even low levels of the target antigen. lumiprobe.comaxispharm.com

Amine Reactivity : The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amines on antibodies or other targeting molecules to form stable covalent bonds. broadpharm.com

This methodology facilitates the quantitative analysis and isolation of specific cell types for downstream applications in immunology, cancer research, and stem cell biology. akadeum.comassaygenie.com

Table 1: Properties of Sulfo-cyanine3 Relevant to FACS

| Property | Value/Characteristic | Significance in FACS |

| Excitation Maximum | ~555 nm vnir.lifeaatbio.com | Compatible with common laser lines (e.g., 532 nm or 561 nm) in flow cytometers. |

| Emission Maximum | ~570 nm vnir.life | Emits in the yellow-orange region of the spectrum, allowing for clear detection. |

| Solubility | High in water and aqueous buffers ibiantech.comfishersci.com | Prevents aggregation and ensures homogenous labeling of cells in their native environment. |

| Reactivity | Amine-reactive NHS ester medchemexpress.com | Enables straightforward and stable covalent conjugation to antibodies and proteins. |

Spectroscopic Investigations of Biomolecular Interactions

The distinct spectral properties of Sulfo-cyanine3 make it a versatile probe for various spectroscopic techniques used to study the dynamics and interactions of biomolecules.

Fluorescence Anisotropy Spectroscopy for Molecular Rotation and Viscosity Studies

Fluorescence anisotropy is a powerful technique that provides information about the size, shape, and rotational mobility of fluorescently labeled molecules. cam.ac.uk The principle relies on exciting a sample with polarized light and measuring the polarization of the emitted fluorescence. Smaller molecules rotate more rapidly in solution, leading to greater depolarization of the emitted light and thus lower anisotropy values. Conversely, larger molecules or molecular complexes tumble more slowly, resulting in higher anisotropy values. cam.ac.uk

Sulfo-cyanine3 NHS ester can be covalently attached to a biomolecule of interest, such as a protein or peptide. aatbio.com By measuring the fluorescence anisotropy of the labeled molecule, researchers can monitor changes in its effective size. For example, the binding of a Sulfo-cyanine3-labeled peptide to a much larger protein will drastically slow its rotational diffusion, leading to a significant increase in the measured anisotropy. This change can be used to quantify binding affinities and study the stoichiometry of protein-ligand interactions. cam.ac.uk

Fluorescence Resonance Energy Transfer (FRET) Pair Applications

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent physical process through which an excited state donor fluorophore transfers energy to a proximal ground-state acceptor molecule non-radiatively. This phenomenon is highly sensitive to the distance between the donor and acceptor (typically 1-10 nm), making it a "spectroscopic ruler" for measuring molecular distances and conformational changes in biomolecules. peg.ink

Sulfo-cyanine3 is frequently used as a donor fluorophore in FRET pairs due to its spectral characteristics. d-nb.info It can be paired with a suitable acceptor, such as Sulfo-Cy5, whose absorption spectrum overlaps with the emission spectrum of Sulfo-cyanine3. In a notable study, doubly labeled ATP analogues were synthesized using Sulfo-Cy3 as the donor and Sulfo-Cy5 as the acceptor. d-nb.info

Research Finding: In the intact ATP analogue, the proximity of the two dyes resulted in efficient FRET, with excitation of Sulfo-Cy3 leading to strong emission from Sulfo-Cy5. Upon enzymatic cleavage of the ATP molecule by a phosphodiesterase, the donor and acceptor were separated, disrupting FRET. This resulted in a decrease in Sulfo-Cy5 emission and a simultaneous increase in Sulfo-Cy3 donor fluorescence, yielding a ratiometric signal change of up to 140-fold. d-nb.info

Sulfo-cyanine3 can also be paired with a non-fluorescent acceptor, or "quencher," such as the Eclipse quencher. d-nb.info

Research Finding: An ATP analogue constructed with a Sulfo-Cy3/Eclipse quencher pair was nearly non-fluorescent in its intact state. Upon enzymatic cleavage, the Sulfo-Cy3 donor was released from the quencher's proximity, causing its fluorescence to increase by 66-fold. d-nb.info This "turn-on" fluorescence response is highly effective for monitoring reaction progress.

Table 2: Sulfo-cyanine3 in FRET-Based Assays for ATP Cleavage

| FRET Pair (Donor/Acceptor) | System | Observation upon Cleavage | Reported Signal Change |

| Sulfo-Cy3 / Sulfo-Cy5 | Doubly labeled ATP analogue | FRET is disrupted; donor fluorescence increases, acceptor fluorescence decreases. d-nb.info | Up to 140-fold change in fluorescence ratio. d-nb.info |

| Sulfo-Cy3 / Eclipse Quencher | Doubly labeled ATP analogue | Quenching is relieved; donor fluorescence "turns on". d-nb.info | 66-fold increase in Sulfo-Cy3 fluorescence intensity. d-nb.info |

Luminescence Spectroscopy in Reaction Monitoring

While luminescence is a broad term, in this context, it refers to the use of the fluorescence of Sulfo-cyanine3 to monitor biochemical reactions over time. The FRET applications described previously are a prime example of this principle. d-nb.info By designing a substrate that changes its FRET efficiency upon enzymatic modification, the reaction can be monitored in real-time by recording the change in fluorescence intensity of either the donor (Sulfo-Cy3) or the acceptor. d-nb.info

This method allows for the continuous and quantitative measurement of enzyme kinetics. The high brightness and photostability of Sulfo-cyanine3 enable sensitive detection, making it possible to study reactions with high temporal resolution and in low-concentration regimes. lumiprobe.com

Proteomic and Interactomic Research

Labeling for Two-Dimensional Electrophoresis (2DE) and Mass Spectrometry

Two-dimensional gel electrophoresis (2DE) is a cornerstone technique in proteomics for separating complex protein mixtures. Proteins are separated in the first dimension by their isoelectric point (pI) and in the second dimension by their molecular weight. For protein visualization and quantification, pre-electrophoretic labeling with fluorescent dyes has become a standard method.

Sulfo-cyanine3 NHS ester is used for this purpose by covalently labeling the primary amines (e.g., the epsilon-amino group of lysine (B10760008) residues and the N-terminus) of proteins in a sample mixture before electrophoresis. medchemexpress.comaatbio.com This pre-labeling strategy offers several advantages over traditional post-staining methods (like Coomassie or silver staining):

High Sensitivity : The strong fluorescence of the dye allows for the detection of low-abundance proteins.

Broad Linear Dynamic Range : It allows for more accurate quantification of protein expression levels over several orders of magnitude.

Multiplexing : Different samples can be labeled with spectrally distinct cyanine dyes and run on the same gel, enabling direct and accurate comparison of protein expression.

After separation by 2DE, the gel is scanned with a fluorescence imager at the appropriate wavelength for Sulfo-cyanine3. The resulting image reveals a pattern of protein spots, where the intensity of each spot corresponds to the abundance of that protein. These spots can then be physically excised from the gel for identification by mass spectrometry (MS). The covalent dye tag has a known mass, which is accounted for during the analysis of the mass spectra to ensure accurate protein identification. aatbio.com This workflow is central to quantitative proteomics, allowing for the identification of differentially expressed proteins between different biological states.

Identification of Cell Surface Proteins and Ectodomain Shedding Events

The membrane-impermeable nature of Sulfo-cyanine3 NHS ester makes it an invaluable tool for selectively labeling proteins on the exterior of living cells. nih.gov This property is crucial for distinguishing cell surface proteins from the vast number of proteins within the cytoplasm. The ester group readily reacts with primary amine groups on proteins, forming stable covalent bonds under physiological conditions. broadpharm.combroadpharm.com Its high water solubility, conferred by the sulfonate groups, allows for efficient labeling in aqueous buffers without the need for organic co-solvents that could compromise cell membrane integrity. genexismolekule.comlumiprobe.comibiantech.com

In a key study, researchers demonstrated the specific labeling of cell surface proteins on living HeLa cells using Sulfo-cyanine3 NHS ester. nih.gov Confocal laser-scanning microscopy confirmed that the fluorescence signal was localized exclusively to the cell surface, whereas a control experiment with a membrane-permeable version, Cy3-NHS, showed widespread cytoplasmic staining. nih.govresearchgate.net

This specific labeling enables the investigation of dynamic cellular processes such as ectodomain shedding, where the extracellular domains of transmembrane proteins are cleaved and released from the cell surface. nih.gov By labeling surface proteins and then analyzing the culture medium over time, researchers can detect and quantify the release of these cleaved ectodomains. researchgate.net This method was used to identify novel substrates of the metalloprotease ADAM17, a key enzyme involved in ectodomain shedding. nih.govresearchgate.net By comparing the profiles of released proteins from cells treated with or without an ADAM17 inhibitor (TAPI-2), specific substrates of the enzyme were identified. nih.govresearchgate.net

Table 1: Research Findings on ADAM17-Mediated Ectodomain Shedding

| Protein Identified | Spot Number | Function | Observation |

| Desmoglein-2 | 1 | Cell adhesion molecule | Intensity decreased by over 50% with TAPI-2 treatment. researchgate.net |

| Alcam | 2 | Cell adhesion molecule | Intensity decreased by over 50% with TAPI-2 treatment. researchgate.net |

| Basigin | 3 | Transmembrane glycoprotein | Intensity decreased by over 50% with TAPI-2 treatment. researchgate.net |

| E-cadherin | 4 | Cell adhesion molecule | Intensity decreased by over 50% with TAPI-2 treatment. researchgate.net |

| Ephrin-A1 | 5 | Receptor tyrosine kinase ligand | Intensity decreased by over 50% with TAPI-2 treatment. researchgate.net |

| Syntaxin-4 | 11 | Vesicle fusion | Intensity decreased by over 50% with TAPI-2 treatment. researchgate.net |

| Brevican core protein | 14 | Extracellular matrix protein | Intensity decreased by over 50% with TAPI-2 treatment. researchgate.net |

Nucleic Acid Research and Analysis

Sulfo-cyanine3 NHS ester is widely used for the fluorescent labeling of nucleic acids, enabling a variety of analytical techniques. vnir.life Its ability to covalently attach to amine-modified oligonucleotides makes it a versatile reporter dye. vnir.lifegenelink.com

In the field of cytogenetics and molecular pathology, Sulfo-cyanine3 NHS ester is used to prepare probes for Fluorescent In Situ Hybridization (FISH). genelink.com FISH allows for the visualization and localization of specific DNA or RNA sequences within cells and tissues. nih.gov Probes, which are short, amine-modified DNA or RNA oligonucleotides, are labeled with the dye and then hybridized to their complementary target sequences. genelink.comnih.gov

The bright and photostable fluorescence of the cyanine dye provides a strong signal for microscopic detection. aatbio.com A strategy known as Double Labeling of Oligonucleotide Probes for Fluorescence In Situ Hybridization (DOPE-FISH) utilizes dyes like Cy3 to enhance signal intensity significantly. genelink.com By labeling a single probe at both ends, the resulting fluorescence can be more than doubled compared to a singly-labeled probe, which is particularly beneficial for detecting targets with low abundance, such as specific microbial ribosomal RNA. genelink.com This enhanced signal does not compromise specificity and can improve the accessibility of rRNA target sites. genelink.com

Beyond FISH, oligonucleotides labeled with Sulfo-cyanine3 NHS ester are fundamental components of various hybridization-based assays. genelink.com A primary application is in real-time polymerase chain reaction (PCR), where it serves as a reporter moiety in specialized probes like TaqMan probes, Scorpion primers, and Molecular Beacons. genelink.com In these formats, the fluorescence of the cyanine dye is typically quenched by a nearby dark quencher molecule on the same probe. genelink.com During the assay, hybridization or enzymatic cleavage separates the dye from the quencher, resulting in a fluorescence signal that is proportional to the amount of amplified DNA. genelink.com

The covalent bond formed between the dye and the oligonucleotide is stable under the thermal cycling and buffer conditions of most biological assays. stratech.co.uk This ensures the integrity of the labeled probe throughout the experiment, leading to reliable and reproducible quantification.

The fluorescent properties of Sulfo-cyanine3 can be sensitive to its local environment, a characteristic that is exploited to study the structure and dynamics of nucleic acids. medchemexpress.com Research has shown that Sulfo-Cy3 NHS ester can engage in π-π stacking interactions with the bases of biomolecules, including nucleoside monophosphates. medchemexpress.com This interaction with the stacked bases of DNA or RNA can inhibit a process called photoisomerization in the dye, which in turn leads to a significant increase in its fluorescence quantum yield and lifetime. medchemexpress.com

Interestingly, the dye exhibits a preferential interaction, showing a greater fluorescence enhancement when interacting with purines (adenosine and guanosine) compared to pyrimidines (cytidine and thymidine). medchemexpress.com This differential response allows researchers to probe the local base composition and structural dynamics of DNA and RNA molecules. Changes in fluorescence can signal conformational changes, binding events, or other dynamic processes, providing insights into the function of nucleic acids.

Biosensor Development and Surface Functionalization

The reactivity and fluorescence of Sulfo-cyanine3 NHS ester make it a valuable component in the development of biosensors and for the functionalization of surfaces for analytical purposes.

A common strategy in biosensor design is the immobilization of a recognition element (a ligand) onto a solid surface. Sulfo-cyanine3 NHS ester can be used to pre-label protein or peptide ligands, which are then attached to a sensor surface. The fluorescence of the dye provides the means for detection and quantification. This approach has been applied in creating quantum dot (QD)-based sensors, where dye-labeled ligands are conjugated to the QD surface. apexbt.com

Furthermore, proteins labeled with NHS esters are used in techniques like microscale thermophoresis (MST) to measure protein-protein interactions. nih.gov In MST, a fluorescently labeled protein (the target) is mixed with its unlabeled binding partner (the ligand). nih.gov A microscopic temperature gradient is applied, and the movement of the labeled target through this gradient is monitored. nih.gov A change in the hydration shell, charge, or size of the target upon binding to the ligand alters its thermophoretic movement, which is detected as a change in the fluorescence signal, allowing for the precise quantification of binding affinity. nih.gov

Characterization of Functionalized Research Surfaces

The characterization of functionalized surfaces is essential to ensure the success of subsequent applications, such as the immobilization of biomolecules or the fabrication of complex nanomaterials. Sulfo-cyanine3 NHS ester provides a straightforward and effective method for confirming the presence and distribution of amine groups introduced onto a variety of substrates.

In a notable 2024 study published in Scientific Reports, researchers utilized Sulfo-cyanine3 NHS ester to verify the successful functionalization of mesoporous silica (B1680970) nanoparticles (MSPs) with amine groups. These amine-functionalized MSPs were designed for patterned immobilization on alkene-bearing surfaces through an amine-ene Michael addition reaction.

To confirm the successful introduction of amine groups onto the MSPs, the researchers employed a covalent labeling strategy with Sulfo-cyanine3 NHS ester. The amine-reactive NHS ester group of the dye readily reacts with the primary amines on the surface of the nanoparticles, tagging them with a fluorescent marker. This process allowed for the direct visualization of the functionalized nanoparticles.

The characterization was performed using fluorescence microscopy, which revealed a clear fluorescent signal from the MSPs treated with Sulfo-cyanine3 NHS ester. This observation confirmed the presence of accessible amine groups on the nanoparticle surface, a critical prerequisite for the subsequent immobilization step. The intensity of the fluorescence could also, in principle, be used to quantify the density of amine groups on the surface.

Below is a data table summarizing the research findings from the aforementioned study.

| Parameter | Description | Finding | Characterization Method |

| Surface Type | Mesoporous Silica Nanoparticles (MSPs) | The surface was successfully functionalized with primary amine groups. | Covalent labeling with Sulfo-cyanine3 NHS ester |

| Functionalization Agent | (3-Aminopropyl)triethoxysilane (APTES) | APTES was used to introduce amine groups onto the silica surface. | Not explicitly stated for dye characterization, but implied in the overall methodology. |

| Purpose of Labeling | Confirmation of Amine Functionalization | To verify the presence of reactive amine groups on the MSPs. | Fluorescence Microscopy |

| Key Result | Fluorescently Labeled Nanoparticles | The MSPs exhibited clear fluorescence after reaction with Sulfo-cyanine3 NHS ester, confirming successful amine functionalization. | Fluorescence Microscopy |

This application highlights the importance of Sulfo-cyanine3 NHS ester as a versatile tool for the fundamental characterization of functionalized surfaces, ensuring the reliability and reproducibility of downstream research applications.

Future Directions and Emerging Research Avenues for Sulfo Cyanine3 Nhs Ester Sodium

Development of Novel Hybrid Probes and Multifunctional Bioconjugates

The chemical versatility of Sulfo-cyanine3 NHS ester is a launchpad for creating sophisticated molecular probes. A primary area of development is the creation of hybrid probes that combine the fluorescent properties of Sulfo-Cy3 with other functional moieties. For instance, researchers are designing bioconjugates that incorporate Sulfo-Cy3 for visualization alongside a therapeutic agent or a targeting ligand. This creates multifunctional molecules capable of simultaneous tracking and perturbation of biological systems.

Another avenue is the development of dual-purpose probes. By linking Sulfo-Cy3 NHS ester to other reactive groups, such as alkynes or azides for click chemistry, researchers can generate bifunctional reagents. axispharm.com These reagents allow for a two-step labeling strategy, where the NHS ester first targets primary amines on a biomolecule, and the second reactive group is available for subsequent conjugation, enabling the construction of more complex molecular assemblies. interchim.fr This approach is particularly valuable for creating FRET (Förster Resonance Energy Transfer) pairs, where Sulfo-Cy3 can act as a donor or acceptor to probe molecular distances and interactions. acs.org

The synthesis of multifunctional conjugates, where Sulfo-Cy3 is one of several components, is also a growing trend. For example, a peptide could be labeled with Sulfo-Cy3 for imaging, a cell-penetrating peptide for delivery, and a photo-crosslinker to trap interacting partners. rsc.org This modular design opens up possibilities for creating highly specific tools for studying protein-protein interactions and cellular trafficking.

| Probe Type | Functional Components | Potential Application |

| Theranostic Probe | Sulfo-Cy3, Targeting Ligand, Drug Molecule | Targeted drug delivery with real-time imaging of biodistribution. |

| Bifunctional Labeling Agent | Sulfo-Cy3 NHS ester, Alkyne/Azide (B81097) group | Two-step labeling for building complex biomolecular structures via click chemistry. axispharm.cominterchim.fr |

| FRET Biosensor | Sulfo-Cy3, FRET partner (e.g., Sulfo-Cy5) | Probing conformational changes in proteins or nucleic acids. acs.org |

| Multifunctional Peptide | Sulfo-Cy3, Cell-Penetrating Peptide, Photo-crosslinker | In-vivo tracking and identification of protein interaction partners. rsc.org |

Integration with Advanced Imaging Modalities and Nanoscience Applications

The favorable photophysical properties of Sulfo-Cy3, including its brightness and photostability, make it an excellent candidate for advanced imaging techniques that push the boundaries of spatial and temporal resolution. axispharm.com While traditionally used in standard fluorescence microscopy, its future lies in its integration with super-resolution microscopy methods like STORM (Stochastic Optical Reconstruction Microscopy) and PALM (Photoactivated Localization Microscopy). These techniques require bright, photostable dyes to achieve nanoscale resolution, and the development of Sulfo-Cy3 variants with enhanced photostability is an active area of research.

In the realm of nanoscience, Sulfo-Cy3 NHS ester is being used to functionalize a variety of nanoparticles, including gold nanoparticles and quantum dots. acs.org By conjugating Sulfo-Cy3 to the surface of these nanoparticles, researchers can create highly fluorescent probes for sensitive detection and imaging. acs.org For instance, Sulfo-Cy3-labeled nanoparticles can be used to track the delivery of drug-loaded nanocarriers to tumor sites or to monitor the interactions of nanoparticles with cells and tissues. acs.org The quenching of Sulfo-Cy3 fluorescence upon adsorption to gold nanoparticles can be exploited to create "turn-on" fluorescent sensors that signal the presence of a target analyte through enzymatic cleavage of a linker. acs.org

| Advanced Application | Role of Sulfo-cyanine3 NHS Ester | Research Goal |

| Super-Resolution Microscopy | As a bright and photostable fluorophore for single-molecule localization. | To achieve imaging of cellular structures with resolution beyond the diffraction limit of light. |

| Nanoparticle Tracking | To fluorescently label nanoparticles for in vivo and in vitro tracking. acs.org | To monitor the biodistribution and cellular uptake of nanocarriers. acs.org |

| "Turn-On" Nanosensors | As a quenched fluorophore on a nanoparticle surface, released upon target recognition. acs.org | To develop highly sensitive assays for detecting enzymes or other biomolecules. acs.org |

| FRET with Quantum Dots | As a FRET acceptor for quantum dot donors. | To create highly efficient biosensors with improved signal-to-noise ratios. |

Expansion into New Biological Systems and Complex Molecular Assemblies

While Sulfo-Cy3 NHS ester is widely used for labeling purified proteins and nucleic acids, its application is expanding to more complex biological systems. Its high water solubility makes it particularly suitable for labeling proteins in their native aqueous environment, minimizing the risk of denaturation that can occur with dyes requiring organic co-solvents. interchim.frnanopaprika.eu This property is crucial for studying the function of proteins that are sensitive to their environment.

Future research will see the increased use of Sulfo-Cy3 NHS ester for labeling proteins directly on the surface of living cells. nih.govbiorxiv.org This allows for the study of membrane protein dynamics, trafficking, and interactions in their native context. nih.gov For example, researchers can track the movement of receptors on the cell surface or visualize the formation of cell-cell junctions. nih.gov

Furthermore, Sulfo-Cy3 is being employed to investigate the structure and dynamics of large, complex molecular assemblies. By labeling specific subunits of a multi-protein complex, researchers can use techniques like FRET to map the distances between subunits and monitor conformational changes upon binding to other molecules. acs.orgchalmers.se This is particularly relevant for understanding the function of molecular machines like ribosomes and proteasomes. The ability to fluorescently label individual components within these assemblies provides insights that are often unattainable with other structural biology techniques. chalmers.se

Role in High-Throughput Screening and Assay Development for Academic Research

The robust and reliable fluorescence of Sulfo-Cy3 makes it an ideal tool for high-throughput screening (HTS) and assay development. In academic research, where cost-effectiveness and versatility are paramount, Sulfo-Cy3 NHS ester provides a readily accessible means to develop a wide range of fluorescence-based assays.

One key application is in the development of binding assays. For example, a protein of interest can be labeled with Sulfo-Cy3, and its interaction with a library of small molecules can be monitored by changes in fluorescence polarization or intensity. This approach can be adapted to a microplate format for screening thousands of compounds rapidly.

Sulfo-Cy3 is also valuable for developing enzyme activity assays. A substrate can be labeled with Sulfo-Cy3 in a manner that its fluorescence is quenched. Upon enzymatic cleavage, the fluorophore is released, leading to an increase in fluorescence that can be quantified to determine enzyme activity. This principle is being applied to detect protease activity, for instance. acs.org Furthermore, its use in immunoassays, such as fluorescent ELISA and microarray-based methods, is expanding, offering higher sensitivity compared to traditional colorimetric assays. researchgate.net

| Assay Type | Principle | Advantage |

| Fluorescence Polarization (FP) Assay | Change in the polarization of emitted light upon binding of a labeled molecule to a larger partner. | Homogeneous assay format (no separation steps required), suitable for HTS. |

| Quenched-Peptide Protease Assay | A peptide substrate is dual-labeled with a fluorophore (e.g., Sulfo-Cy3) and a quencher. Cleavage separates them, restoring fluorescence. | High sensitivity and real-time monitoring of enzyme activity. |

| Fluorescent Immunoassay (FIA) | Sulfo-Cy3 labeled antibodies or antigens are used for detection in formats like ELISA or microarrays. researchgate.net | Increased sensitivity and broader dynamic range compared to colorimetric methods. |

| Cell Surface Protein Quantitation | Labeling of cell surface proteins with membrane-impermeable Sulfo-Cy3 NHS ester to quantify expression levels. biorxiv.orgnih.gov | Allows for quantitative analysis of membrane protein expression in different cell populations. biorxiv.orgnih.gov |

Computational Modeling and Prediction of Labeling Outcomes and Probe Behavior

To optimize the use of Sulfo-Cy3 NHS ester and to design more effective probes, researchers are increasingly turning to computational modeling. These in silico approaches can predict various aspects of the labeling process and the subsequent behavior of the labeled biomolecule.

One area of focus is the prediction of labeling efficiency and site-specificity. Computational models can be used to predict the accessibility and reactivity of primary amine groups (lysine residues and the N-terminus) on the surface of a protein. This can help researchers to design labeling strategies that target specific sites and to predict the degree of labeling that can be achieved.

Another important application of computational modeling is the prediction of the photophysical properties of the Sulfo-Cy3-labeled conjugate. The local environment of the dye can significantly influence its fluorescence quantum yield and lifetime. medchemexpress.com Molecular dynamics simulations can be used to model the conformational dynamics of the labeled protein and to predict how the dye interacts with its surroundings. aip.orgaip.org This information is crucial for interpreting data from fluorescence-based experiments and for designing probes with optimized performance. For instance, modeling can help predict how the dye's fluorescence might change upon protein conformational changes, which is key for developing effective biosensors.

| Modeling Approach | Objective | Impact on Research |

| Surface Accessibility Prediction | To identify which amine groups on a protein are most likely to be labeled by Sulfo-Cy3 NHS ester. | Guides the design of site-specific labeling strategies and helps in interpreting labeling results. |

| Molecular Dynamics (MD) Simulations | To model the conformational flexibility of the Sulfo-Cy3 linker and its interaction with the protein surface. aip.orgaip.org | Provides insights into how the label might affect protein structure and function. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | To predict the fluorescence properties (e.g., quantum yield, lifetime) of Sulfo-Cy3 in the specific microenvironment of the protein. | Aids in the rational design of fluorescent biosensors with desired signaling responses. |

| Fluid Dynamics Modeling | To predict and optimize the conditions for labeling reactions in microfluidic devices. aip.orgaip.org | Enhances the efficiency and reproducibility of labeling on a microscale. |

Q & A

Basic Research Questions

Q. What are the key considerations for designing a protein labeling experiment using Sulfo-Cyanine3 NHS ester to ensure efficient conjugation?

- Methodological Answer : Optimal conjugation requires:

- pH 8.0–9.0 to activate primary amines (lysine residues) while minimizing NHS ester hydrolysis .

- Low competing amines (e.g., avoid Tris or glycine buffers). Use carbonate/bicarbonate or HEPES buffers instead .

- Molar ratio optimization : Start with a 5–10:1 dye-to-protein ratio to balance labeling efficiency and over-labeling-induced quenching .

- Reaction time : 1–2 hours at 4°C for sensitive proteins; monitor hydrolysis rates at higher temperatures .

Q. How does the water solubility of Sulfo-Cyanine3 NHS ester influence experimental design compared to non-sulfonated Cyanine3 derivatives?

- Methodological Answer : The sulfonate group enables:

- Aqueous reactions without organic solvents (e.g., DMSO/DMF), critical for preserving protein folding and activity .

- Reduced aggregation in hydrophilic environments, improving fluorescence consistency .

- Direct labeling in physiological buffers , simplifying protocols for live-cell or in vitro studies .

Q. What methods are recommended for confirming successful conjugation of Sulfo-Cyanine3 NHS ester to target biomolecules?

- Methodological Answer : Validate using:

- SDS-PAGE : Detect shifted migration bands via in-gel fluorescence imaging .

- Absorbance spectroscopy : Calculate dye-to-protein ratio using the dye’s ε~550 nm = 150,000 M⁻¹cm⁻¹ and protein-specific ε (e.g., BCA assay) .

- Mass spectrometry : Identify mass shifts corresponding to dye conjugation (Δ~765 Da per label) .

Advanced Research Questions

Q. How can researchers quantitatively assess and optimize the degree of labeling (DOL) when using Sulfo-Cyanine3 NHS ester?

- Methodological Answer :

- Spectrophotometric analysis : Use , where 0.08 corrects for dye contribution at 280 nm .

- Fluorescence correlation spectroscopy (FCS) : Quantify brightness-per-molecule ratios to detect under-/over-labeling .

- Troubleshooting : Low DOL may indicate insufficient dye-to-protein ratios or competing hydrolysis; increase reactant concentration or reduce buffer pH to 7.5 .

Q. What strategies mitigate competing hydrolysis reactions during Sulfo-Cyanine3 NHS ester conjugation, particularly in low-protein concentration scenarios?

- Methodological Answer :

- Pre-chill reagents : Slow hydrolysis by conducting reactions at 4°C .

- Pulse-labeling : Add dye in small aliquots over time to maintain active ester availability .

- Add organic co-solvents (≤10% DMF) to stabilize NHS esters without denaturing proteins .

Q. How do variations in buffer composition impact the stability and reactivity of Sulfo-Cyanine3 NHS ester?

- Methodological Answer :

- Amine contamination : Even 10 mM Tris buffer reduces labeling efficiency by >50%. Use amine-free buffers .

- Ionic strength : High salt (>150 mM NaCl) may reduce solubility; dialyze into low-salt buffers pre-labeling .

- Chelating agents : Avoid EDTA (binds sodium ions), which may alter dye solubility in sodium salt formulations .

Q. What experimental approaches resolve discrepancies in fluorescence intensity between batches of Sulfo-Cyanine3-labeled proteins?

- Methodological Answer :

- Normalize measurements : Use internal standards (e.g., free dye solutions) to calibrate instrumentation .

- Aggregation checks : Centrifuge labeled proteins (14,000 ×g, 10 min) to remove insoluble aggregates .

- Environmental sensitivity : Control pH and temperature during imaging, as Cy3 fluorescence is pH-dependent above 8.5 .

Q. How does ε-amino group accessibility in proteins influence labeling efficiency, and what structural analysis methods predict optimal conjugation sites?

- Methodological Answer :

- Surface lysine mapping : Use X-ray crystallography or Alphafold2-predicted structures to identify solvent-accessible lysines .

- Protease protection assays : Compare labeling efficiency in folded vs. denatured proteins to assess residue accessibility .

- Competitive labeling : Treat proteins with increasing concentrations of glycine ethyl ester to quantify reactive amine availability .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.